Unveiling the Chemical Blueprint: A Technical Guide to E3 Ligase Ligand-linker Conjugate 161
Unveiling the Chemical Blueprint: A Technical Guide to E3 Ligase Ligand-linker Conjugate 161
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and biological application of E3 Ligase Ligand-linker Conjugate 161. Designed for researchers, scientists, and professionals in drug development, this document outlines the core characteristics of this conjugate and its pivotal role in the formation of a targeted protein degrader.
Core Chemical Properties
E3 Ligase Ligand-linker Conjugate 161 is a synthetic chemical entity designed as a building block for the creation of Proteolysis Targeting Chimeras (PROTACs). Its fundamental role is to provide the E3 ligase-recruiting moiety and a flexible linker for conjugation to a target protein ligand.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₅ClN₆O₆ | Commercially available data |
| Molecular Weight | 645.19 g/mol | Commercially available data |
| Canonical SMILES | CN(C(CCC(NCCOCCOCCOCCN1CCN(CC1)C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)=O)=O)CCO | Commercially available data |
| Physical State | Solid | Inferred from common chemical properties |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from common chemical properties |
Role in PROTAC Synthesis: The Creation of Tamoxifen-PEG-Clozapine
E3 Ligase Ligand-linker Conjugate 161 is a crucial intermediate in the synthesis of Tamoxifen-PEG-Clozapine , a PROTAC designed to target the Estrogen Receptor alpha (ERα) for degradation.[1][2] In this construct, the clozapine (B1669256) moiety of the conjugate functions as the E3 ligase ligand, while the terminal amine on the polyethylene (B3416737) glycol (PEG) linker serves as the attachment point for the ERα ligand, tamoxifen (B1202).
Synthesis of Tamoxifen-PEG-Clozapine
The synthesis of the final PROTAC molecule, Tamoxifen-PEG-Clozapine, involves the conjugation of a tamoxifen derivative to E3 Ligase Ligand-linker Conjugate 161. A detailed experimental protocol for this synthesis is outlined below, based on established chemical ligation methods.
Experimental Protocol: Synthesis of Tamoxifen-PEG-Clozapine
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Materials: E3 Ligase Ligand-linker Conjugate 161, a carboxylic acid-functionalized tamoxifen derivative, a peptide coupling agent (e.g., HATU or HBTU), a tertiary amine base (e.g., DIPEA), and a suitable anhydrous solvent (e.g., DMF).
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Procedure:
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Dissolve the carboxylic acid-functionalized tamoxifen derivative in the anhydrous solvent.
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Add the peptide coupling agent and the tertiary amine base to the solution to activate the carboxylic acid.
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In a separate vessel, dissolve E3 Ligase Ligand-linker Conjugate 161 in the anhydrous solvent.
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Add the solution of the activated tamoxifen derivative to the solution of E3 Ligase Ligand-linker Conjugate 161.
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Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
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Upon completion, quench the reaction and purify the crude product using a suitable method, such as preparative HPLC, to yield the pure Tamoxifen-PEG-Clozapine PROTAC.
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Characterize the final product using analytical techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
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Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The resulting PROTAC, Tamoxifen-PEG-Clozapine, functions by inducing the proximity of ERα to a specific E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.
Identification of the Recruited E3 Ligase
Recent research has identified that the clozapine moiety of this PROTAC recruits the ubiquitin protein ligase E3 component N-recognin 5 (UBR5) .[1][2] This finding is significant as it expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation.
Signaling Pathway and Experimental Workflow
The mechanism of action and the experimental workflow to validate the degradation of ERα are depicted in the following diagrams.
Caption: Mechanism of ERα degradation induced by Tamoxifen-PEG-Clozapine.
Caption: Workflow for assessing ERα degradation via Western Blot.
Biological Activity and Evaluation
The efficacy of Tamoxifen-PEG-Clozapine in degrading ERα is typically assessed in ERα-positive breast cancer cell lines, such as MCF-7.
Experimental Protocol: Western Blotting for ERα Degradation
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Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere. Treat the cells with varying concentrations of Tamoxifen-PEG-Clozapine or a vehicle control (e.g., DMSO) for different time points.
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Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
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Antibody Incubation and Detection: Block the membrane and then incubate it with a primary antibody specific for ERα. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of degradation.
The successful degradation of ERα in MCF-7 breast cancer cells has been demonstrated using this methodology.[1][2]
Conclusion
E3 Ligase Ligand-linker Conjugate 161 is a valuable chemical tool for the development of PROTACs. Its application in the synthesis of Tamoxifen-PEG-Clozapine highlights the potential of using clozapine as a novel E3 ligase-recruiting element to target proteins for degradation. The identification of UBR5 as the cognate E3 ligase opens new avenues for the design of next-generation protein degraders. This guide provides a comprehensive overview for researchers aiming to utilize this conjugate in their drug discovery and chemical biology programs.
